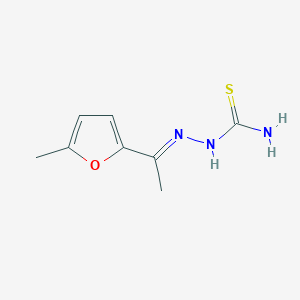
Ethanone, 1-(5-methylfur-2-yl)-, thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the condensation reaction between 5-methylfurfural and aminoguanidine nitrate. The reaction is carried out in a mixture of ethanol and water, and the solution is heated and stirred for several hours. Upon cooling, the product precipitates out as light yellow crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent ratios, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with transition metals, which can enhance the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea
- [(E)-[2-(5-methylfuran-2-yl)ethylidene]amino]thiourea
Uniqueness
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is unique due to the presence of the 5-methylfuran moiety, which imparts specific electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity compared to its analogs .
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
[(E)-1-(5-methylfuran-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-5-3-4-7(12-5)6(2)10-11-8(9)13/h3-4H,1-2H3,(H3,9,11,13)/b10-6+ |
InChI Key |
OVSXILBRPUDHIY-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















